molecular formula C17H22N2O2 B12173753 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12173753
M. Wt: 286.37 g/mol
InChI Key: CQFLOBSARGODTE-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule featuring a 1-methylindole core substituted at the 4-position with a carboxamide group linked to a 2,2-dimethyltetrahydro-2H-pyran-4-yl moiety. This compound’s structure combines the aromatic indole system, known for its prevalence in bioactive molecules, with a conformationally constrained tetrahydropyran ring. The dimethyl groups on the pyran ring enhance steric bulk and may improve metabolic stability by reducing oxidative degradation .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C17H22N2O2/c1-17(2)11-12(8-10-21-17)18-16(20)14-5-4-6-15-13(14)7-9-19(15)3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20)

InChI Key

CQFLOBSARGODTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring:

    Indole Synthesis: The indole moiety can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the tetrahydropyran ring with the indole moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Indole-Based Analogues

Compound A: (S)-1-(Cyanomethyl)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methyl-N-phenyl-1H-indole-2-carboxamide (CAS: 2212021-80-0)

  • Core Structure: Indole-2-carboxamide with a cyanomethyl group at position 1.
  • Key Differences: The carboxamide is at the 2-position (vs. 4-position in the target compound). Substituents include N-methyl-N-phenyl on the carboxamide and a cyanomethyl group at position 1, increasing steric hindrance and lipophilicity (clogP estimated at ~4.2 vs. ~3.5 for the target compound) .
  • Molecular Formula : C25H27N3O2 (MW: 401.51 g/mol) .

Pyrazole-Based Analogues

Compound B: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e)

  • Core Structure : Pyrazole-3-carboxamide with a bromophenyl substituent.
  • A bromine atom at the 2-position increases molecular weight (MW: 465.09 g/mol) and polarizability compared to the target compound (MW: ~360–400 g/mol, estimated) .
  • Synthesis: Prepared in 58% yield via coupling of 8c with 4-amino-tetrahydro-2H-pyran-4-carbonitrile .

Thiazolidinone-Based Analogues

NAT-1 and NAT-2: Thiazolidinone derivatives with nicotinamide substituents.

  • Core Structure : 4-Oxo-thiazolidin-3-yl nicotinamide.
  • Key Differences: The thiazolidinone ring introduces a sulfur atom and a ketone group, contrasting with the indole’s nitrogen-containing aromatic system.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Core Heterocycle Indole Indole Pyrazole
Carboxamide Position 4 2 3
Molecular Formula C20H24N2O2 (est.) C25H27N3O2 C23H22BrN4O2
Molecular Weight ~348.42 g/mol (est.) 401.51 g/mol 465.09 g/mol
Key Substituents 2,2-Dimethylpyran, 1-methyl Cyanomethyl, N-methyl-N-phenyl Bromophenyl, 4-cyanopyran
Lipophilicity (clogP) ~3.5 (est.) ~4.2 (est.) ~4.8 (est.)

Structural Implications for Bioactivity

  • Indole vs. Pyrazole/Thiazolidinone: The indole core in the target compound may favor interactions with serotoninergic or kinase targets, whereas pyrazole/thiazolidinone cores are common in anti-inflammatory or antioxidant agents .
  • Carboxamide Position : The 4-position on indole (target compound) vs. 2-position (Compound A) could alter binding orientation in enzyme active sites.
  • Pyran Modifications: The 2,2-dimethyl group on the pyran ring in the target compound likely enhances metabolic stability compared to the 4-cyano substituent in Compound B, which may introduce hydrolytic susceptibility .

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound possesses a tetrahydropyran ring fused with an indole moiety , which is known for its significant biological implications. Its molecular formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2} with a molecular weight of approximately 286.37 g/mol. The presence of both structural components contributes to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to the indole structure's ability to interact with various receptors and enzymes within biological systems. Notably, indoles are recognized for their roles in modulating neurotransmitter systems, which may lead to neuroprotective effects and therapeutic potential in treating neurological disorders.

Antimicrobial Properties

Recent studies have indicated that derivatives of indole carboxamides exhibit antimicrobial properties , particularly against Mycobacterium tuberculosis (M. tb). For instance, compounds similar to this compound have shown minimal cytotoxicity while maintaining effective growth inhibition against pathogenic bacteria .

CompoundMIC (µM)Cytotoxicity (IC50 µM)
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole0.6239.9
Indole derivative 8f0.84>200
Indole derivative 9a0.89119

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. One study demonstrated that specific indole derivatives exhibited selective cytotoxicity towards pediatric glioblastoma multiforme (GBM) cell lines while sparing healthy cells .

Cell LineIC50 (µM)Remarks
KNS42 (GBM)0.84Selective against cancer cells
HFF1 (non-neoplastic)>200Minimal toxicity observed

Case Studies

  • Neuroprotective Effects : In vitro studies have suggested that the compound may exhibit neuroprotective properties by modulating neurotransmitter receptor activity. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease, where neurotransmitter dysregulation occurs.
  • Antitubercular Activity : A comparative study highlighted the effectiveness of several indole derivatives against M. tb, with the compound demonstrating significant inhibitory concentrations comparable to established antitubercular agents like isoniazid .

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